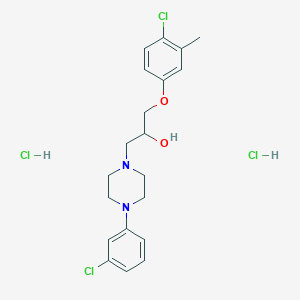

1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group and a 4-(3-chlorophenyl)piperazine moiety. Its molecular formula is C₂₀H₂₃Cl₂N₂O₂·2HCl, with a molecular weight of 460.25 g/mol (calculated). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Piperazine derivatives are frequently explored for central nervous system (CNS) activity, targeting receptors such as serotonin (5-HT) or dopamine receptors.

Properties

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2.2ClH/c1-15-11-19(5-6-20(15)22)26-14-18(25)13-23-7-9-24(10-8-23)17-4-2-3-16(21)12-17;;/h2-6,11-12,18,25H,7-10,13-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIWGRYWGBXXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Starting Materials: The synthesis starts with commercially available starting materials, such as 4-chloro-3-methylphenol and 3-chlorophenylpiperazine.

Formation of Intermediates: Through nucleophilic substitution reactions, intermediates like 1-(4-chloro-3-methylphenoxy)-3-chloropropane are formed.

Coupling Reactions: These intermediates undergo coupling reactions with 3-chlorophenylpiperazine to form the desired product.

Purification: The final compound is isolated and purified using crystallization, chromatography, or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. This may include advanced techniques like continuous flow synthesis and the use of catalytic processes.

Chemical Reactions Analysis

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophilic or nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include various chlorinated, methylated, or dechlorinated derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a broad range of applications in scientific research:

Chemistry:Synthetic Intermediates: Used as an intermediate in the synthesis of more complex molecules.

Analytical Standards: Employed in analytical chemistry for method development and validation.

Receptor Binding Studies: Used to investigate the binding affinity and selectivity of ligands for various receptors.

Signal Transduction Research: Involved in studying cellular signaling pathways.

Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.

Drug Development: Used in preclinical studies to assess pharmacokinetics and pharmacodynamics.

Chemical Industry: Utilized in the development of novel materials and compounds.

Biotechnology: Applied in the production of biotechnological products and processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves interactions with specific molecular targets and pathways:

Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.

Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.

Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the phenoxy and piperazine-linked phenyl groups. Below is a comparative analysis based on evidence-derived data:

Table 1: Structural and Physicochemical Comparison

Key Structural-Activity Relationship (SAR) Insights

Phenoxy Substituents: Chloro vs. Methoxy: Chloro groups (e.g., 4-Cl in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas methoxy groups () improve solubility but are prone to oxidative metabolism .

Piperazine-Linked Phenyl Substituents :

- Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound and the 3-CF₃ group in introduce electron-withdrawing effects, which may enhance binding to receptors requiring electron-deficient aromatic interactions .

- Hydrogen Bonding : Methoxy () and propoxy () substituents provide hydrogen-bonding sites, influencing solubility and target affinity .

Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride analogs (), critical for parenteral formulations .

Theoretical and Computational Relevance

Such methods predict logP, pKa, and binding conformations, aiding in SAR optimization.

Biological Activity

The compound 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride , a piperazine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives characterized by their diverse biological activities. Its chemical formula is with a molecular weight of approximately 373.30 g/mol. The presence of the chloro and piperazine groups suggests potential interactions with various biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives often exhibit antidepressant and anxiolytic properties. A study demonstrated that compounds similar to our target compound interact with serotonin receptors, which are crucial in mood regulation. For instance, derivatives showed significant binding affinity to the 5-HT1A receptor, suggesting potential for anxiety and depression treatment .

Antitumor Activity

The compound's structural features may contribute to its antitumor efficacy. In vitro studies have shown that related piperazine compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .

Enzyme Inhibition

Piperazine derivatives are known for their ability to inhibit certain enzymes, notably acetylcholinesterase (AChE) . The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease. Molecular docking studies suggest that our compound binds effectively at the active site of AChE, showcasing its potential as a therapeutic agent .

Antimicrobial Properties

Some studies have reported antimicrobial activity for piperazine derivatives against various bacterial strains. The synthesized compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , indicating a broad-spectrum antimicrobial potential .

Study 1: Antidepressant Activity Evaluation

In a clinical trial involving patients with generalized anxiety disorder (GAD), a piperazine derivative similar to our compound was administered. Results indicated a significant reduction in anxiety levels compared to placebo, affirming its anxiolytic properties .

Study 2: Antitumor Mechanism Investigation

A series of experiments assessed the antitumor effects of piperazine derivatives on human cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death in targeted cancer cells .

Study 3: Enzyme Inhibition Analysis

A recent study focused on the enzyme inhibitory effects of various piperazine derivatives, including our target compound. The results revealed strong inhibition of AChE activity, suggesting potential applications in treating neurodegenerative disorders .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.